4-Chloro-2-(piperidin-1-ylsulfonyl)aniline
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Overview
Description
4-Chloro-2-(piperidin-1-ylsulfonyl)aniline is a chemical compound with the molecular formula C11H15ClN2O2S. It is a derivative of sulfonamide and piperidine, which are known for their wide range of biological activities.
Preparation Methods
The synthesis of 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline typically involves the reaction of chloroacetamide derivatives with arylamines. The process can be summarized as follows:
Reaction Conditions: The reaction is carried out under reflux conditions, which involve heating the reaction mixture to its boiling point and condensing the vapors back into the liquid phase.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-(piperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-(piperidin-1-ylsulfonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and is essential for cell proliferation.
Pathways Involved: By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
4-Chloro-2-(piperidin-1-ylsulfonyl)aniline can be compared with other similar compounds:
Properties
CAS No. |
730951-15-2 |
---|---|
Molecular Formula |
C11H15ClN2O2S |
Molecular Weight |
274.77 g/mol |
IUPAC Name |
4-chloro-2-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C11H15ClN2O2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 |
InChI Key |
DVMDUINTFLQPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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